2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-ol is a fluorinated organic compound with the molecular formula C11H12F3NO It is characterized by the presence of a trifluoromethyl group attached to an indole ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-ol typically involves the reaction of indoles with aromatic fluoromethyl ketones. One efficient method involves the use of potassium carbonate (K2CO3) and tetrabutylammonium bromide (n-Bu4PBr) in water. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The indole ring structure allows for interactions with various biological molecules, contributing to its overall effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol
- 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
- 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol
Uniqueness
2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-ol is unique due to its specific substitution pattern on the indole ring and the presence of a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12F3NO |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1-methyl-2,3-dihydroindol-5-yl)ethanol |
InChI |
InChI=1S/C11H12F3NO/c1-15-5-4-7-6-8(2-3-9(7)15)10(16)11(12,13)14/h2-3,6,10,16H,4-5H2,1H3 |
InChI Key |
ZSJIUDSXCFLZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.